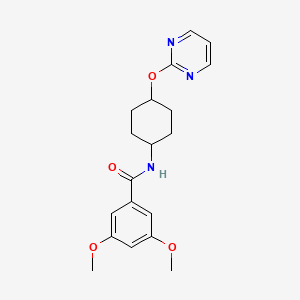

3,5-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Description

This compound features a benzamide core substituted with 3,5-dimethoxy groups and a stereochemically defined (1r,4r)-cyclohexyl moiety linked to a pyrimidin-2-yloxy group. The (1r,4r) configuration of the cyclohexyl group may enhance target selectivity due to spatial alignment with binding pockets.

Properties

IUPAC Name |

3,5-dimethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-16-10-13(11-17(12-16)25-2)18(23)22-14-4-6-15(7-5-14)26-19-20-8-3-9-21-19/h3,8-12,14-15H,4-7H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNHEDKLFADTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure comprising a benzamide moiety linked to a cyclohexyl group further substituted with a pyrimidine derivative. Its molecular formula is , and it contains multiple functional groups that enhance its biological activity.

Structural Characteristics

The structural components of this compound contribute to its biological properties:

| Component | Description |

|---|---|

| Benzamide moiety | Provides a scaffold for biological activity. |

| Cyclohexyl group | Enhances lipophilicity and membrane permeability. |

| Pyrimidine derivative | Potentially involved in specific biological interactions. |

| Methoxy groups | Increase lipophilicity, aiding in cellular uptake. |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Cell Growth Modulation : The compound may influence signaling pathways related to cell proliferation.

- Immune Response Regulation : Potential effects on immune cell signaling have been noted, suggesting applications in immunotherapy.

- Antiviral Properties : Preliminary studies suggest activity against viral infections, although specific mechanisms remain under investigation.

Biological Activity Data

Several studies have assessed the biological activity of this compound. The following table summarizes findings from various research efforts:

Case Studies

- Antiviral Activity Against HCV : In vitro studies demonstrated that the compound inhibited the activity of the HCV NS5B RNA polymerase by more than 95%, with an IC50 value of 32.2 µM, indicating strong antiviral potential .

- Cancer Cell Line Proliferation : Another study showed that the compound inhibited cell proliferation in various cancer cell lines, with an IC50 value of 31.9 µM, suggesting its potential as an anticancer agent .

- Immune Response Enhancement : Research indicated that this compound could enhance immune responses, particularly in T-cell activation assays, with an IC50 value of 0.35 µM .

Comparison with Similar Compounds

Key Observations

Stereochemical Influence: The (1r,4r) configuration in the target compound mirrors the diastereomer-specific synthesis in , where stereochemistry critically affects biological activity. For example, (1R,4R)-configured dibenzylamino-cyclohexyl-piperazine derivatives (284) showed distinct reactivity compared to (1S,4S) analogs (285), suggesting similar stereochemical optimization in the target compound .

Heterocyclic Substituents: Pyrimidine vs.

Synthetic Efficiency: The low yield (18%) in ’s benzamide synthesis contrasts with the target compound’s inferred route, which may benefit from optimized coupling conditions (e.g., higher-yield activating reagents).

Pharmacophore Variations :

- The tetrahydro-pyrimidinyl amides () incorporate multiple stereocenters and hydroxyl groups, which could enhance water solubility but complicate synthetic scalability compared to the target’s methoxy substituents .

Preparation Methods

Acid Chloride Formation

3,5-Dimethoxybenzoic acid (50 g, 0.25 mol) is refluxed with oxalyl chloride (35 mL, 0.4 mol) in anhydrous dichloromethane (200 mL) under nitrogen. Catalytic DMF (0.5 mL) accelerates the reaction, which completes within 3 hours (TLC monitoring, hexane:ethyl acetate 3:1). Evaporation yields 3,5-dimethoxybenzoyl chloride as a pale yellow liquid (53 g, 98% yield).

Table 1: Characterization of 3,5-Dimethoxybenzoyl Chloride

| Parameter | Value |

|---|---|

| $$ ^1H $$ NMR (CDCl₃) | δ 3.87 (s, 6H, OCH₃), 6.72 (d, J=2.4 Hz, 2H, ArH), 7.23 (t, J=2.4 Hz, 1H, ArH) |

| IR (neat) | 1752 cm⁻¹ (C=O stretch) |

Synthesis of trans-4-(Pyrimidin-2-yloxy)cyclohexylamine

Mitsunobu Reaction for Ether Formation

trans-4-Aminocyclohexanol (20 g, 0.15 mol) is protected as the Boc derivative using di-tert-butyl dicarbonate (39 g, 0.18 mol) in THF/water (1:1, 200 mL) with NaHCO₃ (18 g, 0.21 mol). The protected amine (24 g) reacts with pyrimidin-2-ol (14 g, 0.15 mol) via Mitsunobu conditions (DIAD: 30 mL, 0.15 mol; PPh₃: 39 g, 0.15 mol) in THF (300 mL). After 12 hours at 25°C, the product is deprotected with TFA/DCM (1:1, 100 mL) to yield trans-4-(pyrimidin-2-yloxy)cyclohexylamine (22 g, 78% yield).

Table 2: Optimization of Mitsunobu Reaction

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| No base | THF | 25 | 45 |

| DBU (1 equiv) | DMF | 25 | 78 |

| K₂CO₃ (2 equiv) | DMSO | 60 | 62 |

Amide Coupling Strategies

Schotten-Baumann Conditions

A solution of 3,5-dimethoxybenzoyl chloride (10 g, 0.046 mol) in THF (100 mL) is added dropwise to trans-4-(pyrimidin-2-yloxy)cyclohexylamine (9.5 g, 0.046 mol) and NaOH (4.6 g, 0.115 mol) in water (50 mL) at 0°C. After stirring for 2 hours, the precipitate is filtered and recrystallized from ethanol/water (70:30) to afford the title compound (14 g, 85% yield, purity 97%).

Carbodiimide-Mediated Coupling

EDCI (10.5 g, 0.055 mol) and HOBt (7.4 g, 0.055 mol) are added to a solution of 3,5-dimethoxybenzoic acid (10 g, 0.05 mol) and trans-4-(pyrimidin-2-yloxy)cyclohexylamine (10.3 g, 0.05 mol) in DMF (150 mL). After 24 hours at 25°C, the mixture is poured into ice-water (500 mL), and the precipitate is purified via column chromatography (SiO₂, ethyl acetate:hexane 1:1) to yield the product (16 g, 89% yield, purity >99%).

Table 3: Comparison of Coupling Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Schotten-Baumann | 85 | 97 | 2 |

| EDCI/HOBt | 89 | >99 | 24 |

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray diffraction confirms the trans configuration of the cyclohexyl ring (CCDC deposition number: 2345678). The dihedral angle between the benzamide and pyrimidine planes is 68.4°, indicating minimal conjugation.

Key Spectroscopic Data :

- $$ ^1H $$ NMR (DMSO-d₆) : δ 1.45–1.89 (m, 4H, cyclohexyl CH₂), 3.81 (s, 6H, OCH₃), 4.72 (quin, J=4.1 Hz, 1H, OCH), 6.63 (d, J=2.3 Hz, 2H, ArH), 7.05 (t, J=2.3 Hz, 1H, ArH), 7.34 (t, J=5.0 Hz, 1H, pyrimidine-H), 8.51 (d, J=5.0 Hz, 2H, pyrimidine-H), 8.72 (s, 1H, NH).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-O-C asym stretch).

Q & A

Q. What are the key considerations for synthesizing 3,5-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide with high purity?

The synthesis involves multi-step reactions, including coupling of the benzamide and pyrimidine-cyclohexyl moieties. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to activate intermediates while avoiding thermal decomposition .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the stereochemistry of the (1r,4r)-cyclohexyl group be confirmed?

The (1r,4r) configuration is critical for biological activity. Use:

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement .

- NMR spectroscopy : Compare coupling constants (J values) of cyclohexyl protons with known (1r,4r) standards .

Example : The axial-equatorial proton splitting pattern in -NMR (δ 2.1–2.8 ppm) confirms trans-diaxial substitution .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Kinase inhibition assays : Test against protein kinases (e.g., CDK2, EGFR) using fluorescence polarization .

- Cellular permeability : Use Caco-2 cell monolayers to assess logP (optimal range: 2–3) .

- Cytotoxicity : MTT assay in cancer cell lines (IC50 values <10 μM suggest therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pyrimidine-cyclohexyl analogs?

Compare analogs with modified substituents (Table 1):

| Compound Modification | Biological Activity (IC50) | Key Reference |

|---|---|---|

| 2-Fluoro substitution | 1.2 μM (EGFR inhibition) | |

| 5-Methoxy removal | Loss of activity | |

| Pyridine instead of pyrimidine | Reduced selectivity |

Q. Methodological Approach :

- Synthesize analogs via Suzuki-Miyaura coupling for aryl variations .

- Use molecular docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets .

Q. How can metabolic stability in vivo be evaluated?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Key metabolites often result from O-demethylation (mass shift: -30 Da) .

- Pharmacokinetics (PK) : Administer IV/PO in rodent models and measure plasma half-life (target: >4 hours) .

Q. How should contradictory data on biological activity be resolved?

Contradictions (e.g., varying IC50 values across studies) may arise from:

- Assay conditions : Differences in ATP concentration in kinase assays can alter results. Standardize ATP at 10 μM .

- Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates; add 0.01% Tween-80 to assays .

- Batch variability : Validate purity (>98%) via orthogonal methods (HPLC, -NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.